(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
Description
This compound belongs to the class of boronic acid pinacol esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing carbon-carbon bonds. The (Z)-stereochemistry and ethoxy-oxo substituents may influence its reactivity and stability compared to other boronic esters.
Properties
IUPAC Name |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFDUCQEBGHBQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448212-00-8 | |
| Record name | ethyl (2Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used but often include boronic acids, alcohols, and substituted derivatives .
Scientific Research Applications
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester is a boronic acid derivative with a unique structure and functional properties, having a molecular formula of C12H21BO4 and a CAS number of 448212-00-8. It contains a boron atom, an ethoxy group, and a pinacol ester moiety, all of which contribute to its reactivity and utility in various chemical applications. The compound also features a double bond, indicative of its Z configuration. Boronic acid pinacol esters are useful in organic chemistry because they can participate in various reactions, particularly Suzuki-Miyaura couplings.
Scientific Research Applications
Z-4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester is a versatile compound with applications spanning across organic synthesis, medicinal chemistry, and biological studies.
Organic Synthesis
- This compound acts as a building block in organic synthesis due to its chemical reactivity.
- It participates in Suzuki-Miyaura couplings, which are essential for creating carbon-carbon bonds.
- It is used in reactions with suitable catalysts under moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Medicinal Chemistry
- Boronic acid derivatives are known for their interactions with biological molecules and can form reversible covalent bonds with diols.
- It is significant for designing inhibitors targeting glycosylation processes in proteins and valuable in drug development, particularly for diseases involving glycoproteins.
- Interaction studies explore its potential as an inhibitor in enzymatic reactions involving glycosylation, which is crucial for understanding how this compound can influence biological pathways and contribute to therapeutic developments.
Other Compounds
Several compounds share structural similarities with this compound, including:
- 1-Cyclobutyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- 3-Methoxybenzeneboronic Acid
- 3-(1-Piperazinyl)phenylboronic Acid
- 2,3-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester
Mechanism of Action
The mechanism of action of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with various molecular targets . This property makes it useful in the design of enzyme inhibitors and other bioactive molecules . The compound can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the target enzyme or biomolecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would require analyzing structural analogs, such as:
- (E)-isomers of 4-Ethoxy-4-oxo-2-buten-2-yl boronic acid pinacol ester (stereochemical effects on reactivity).
- Unsubstituted boronic acid pinacol esters (impact of the ethoxy-oxo group on solubility and catalytic efficiency).
- Other pinacol-protected boronic acids with varying alkyl/aryl groups (e.g., phenylboronic acid pinacol ester).
Hypothetical Data Table (Example):
Recommendations for Further Inquiry
To address these gaps, consult:
- Specialized chemical databases (SciFinder, Reaxys) for synthesis and properties.
- Primary literature on boronic esters in journals like Organic Letters or Journal of Organic Chemistry.
- Patents for industrial applications of similar compounds.
Biological Activity
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester (CAS: 448212-00-8) is a boronic ester compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C12H23BO5, with a molar mass of 258.11902 g/mol. It has a boiling point of approximately 255.4 ± 42.0 °C, making it stable under various conditions .
The biological activity of boronic esters, including this compound, largely stems from their ability to form reversible covalent bonds with biological molecules. This reactivity allows them to interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, leading to the release of boronic acid, which is known for its role in inhibiting serine proteases and other enzymes .
Biological Applications
- Anticancer Activity : Boronic esters have been investigated for their potential as anticancer agents. They can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. This inhibition can lead to increased apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic processes. Its ability to form stable complexes with enzyme active sites enhances its potential as a therapeutic agent .
- Drug Development : this compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals targeting specific biological pathways .
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the efficacy of various boronic esters, including this compound, against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics .
Study 2: Enzyme Interaction
Research conducted by Lloyd-Jones et al. demonstrated that boronic esters can stabilize enzyme-substrate complexes through reversible covalent bonding. The study highlighted that this compound effectively inhibited the activity of serine proteases, suggesting its potential use in therapeutic applications targeting protein degradation pathways.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 15 | Proteasome inhibition |
| (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester | Enzyme inhibition | 20 | Reversible covalent bonding |
| Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butenoate | Antimicrobial | 25 | Enzyme interaction |
Q & A
Q. What are the primary synthetic routes for (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound can be synthesized via:
- Iridium-catalyzed aromatic borylation : Efficient for aryl boronic esters, offering one-step access with good yields under mild conditions .
- Photoinduced decarboxylative borylation : Utilizes visible light to replace carboxylic acids with boronate esters, enabling metal-free synthesis with broad functional group tolerance .
- Radical chain propagation : For protodeboronation, radical intermediates enable formal anti-Markovnikov hydromethylation, critical for stereochemical control .
Key Factors : Catalyst choice (e.g., Pd vs. Ir), solvent polarity, and temperature significantly impact stereoselectivity. For example, photoinduced methods avoid metal catalysts but require precise light intensity control .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR confirm boronic ester formation and Z/E configuration via coupling constants (e.g., vinyl proton splitting patterns) .
- HPLC : Reversed-phase HPLC with UV detection quantifies boronic acid impurities (<1%) in pinacol esters, essential for Suzuki coupling efficiency .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. What strategies exist to overcome challenges in stereoselective transformations involving this boronic ester, especially in allylation or cross-coupling reactions?
- Methodological Answer :
- Borinic Ester Intermediates : Treating pinacol boronic esters with nBuLi and TFAA generates borinic esters, reversing inherent Z-selectivity to achieve >98% E-selectivity in allylboration .
- Chiral Ligands : Sparteine or RuPhos ligands in Pd-catalyzed couplings enhance enantiomeric ratios (er >95:5) for tertiary alkyl substrates .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving yields for sterically hindered partners .
Q. How do radical mechanisms influence the reactivity of this compound, particularly in protodeboronation or chain propagation reactions?
- Methodological Answer :
- Protodeboronation : Radical chain mechanisms (initiated by AIBN or light) enable catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. For example, trifluoromethyl radicals abstract α-H, triggering 1,2-aryl migration with retention of stereochemistry .
- Photoinitiated Reactions : Visible light generates boryl radicals from diboron reagents, enabling C-B bond formation without metal catalysts .
Challenges : Radical quenching by oxygen necessitates inert atmospheres. Additives like TEMPO suppress side reactions .
Q. What are the implications of boronic ester speciation in solution for chemoselective transformations, and how can this be controlled experimentally?
- Methodological Answer :
- Speciation Control : Adjusting pH and solvent polarity shifts equilibria between boronic acids, esters, and boron-ate complexes. For example, basic conditions favor boronate anions, enhancing cross-coupling efficiency .
- Dynamic Covalent Chemistry : Azobenzene-derived boronic esters exhibit light-dependent reactivity; E/Z isomerization alters Lewis acidity, modulating esterification rates .
Tools : NMR monitors speciation in real-time, guiding reaction optimization .
Q. How does the presence of electron-withdrawing or donating substituents affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Reduce nucleophilicity, slowing transmetalation in Suzuki couplings. For example, 4-chlorophenyl derivatives require higher Pd loadings (2 mol%) due to competitive oligomerization .
- Electron-Donating Groups (EDGs) : Enhance oxidative addition rates. Methoxy groups increase yields in aryl couplings but may require protecting groups to prevent demethylation .
Data Table :
| Substituent (Position) | Coupling Partner | Yield (%) | E/Z Ratio |
|---|---|---|---|
| COEt (4) | Aryl bromide | 92 | 99:1 |
| CF (4) | Heteroaryl bromide | 85 | 98:2 |
| Me (2) | Styryl boronic ester | 30 | - |
Key Considerations for Experimental Design
- Stability : Store boronic esters at 2–8°C under argon to prevent hydrolysis .
- Contradictions : Protodeboronation yields vary with substrate class; unactivated alkyl esters require radical conditions, while aryl esters proceed via ionic mechanisms .
- Analytical Pitfalls : Boronic esters may decompose during GC analysis; HPLC or NMR is preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
